Sodium phenylacetate is the sodium salt form of phenylacetic acid. [] It is classified as an aromatic fatty acid and plays a significant role in scientific research as a differentiating agent, ammonia-detoxifying agent, and antifungal agent. In the human body, sodium phenylacetate is produced from phenylalanine by colonic bacteria and is naturally excreted in urine. []
Sodium phenylacetate is a sodium salt of phenylacetic acid, a compound that plays a significant role in various biochemical processes and has applications in medicine and organic synthesis. It is particularly noted for its use in treating hyperammonemia, a condition characterized by elevated levels of ammonia in the blood. Sodium phenylacetate acts as a therapeutic agent by facilitating the excretion of ammonia through the urea cycle.
Sodium phenylacetate can be derived from phenylacetic acid through neutralization with sodium carbonate or sodium hydroxide. Phenylacetic acid itself can be synthesized via several methods, including the reaction of chlorotoluene with sodium, leading to its rearrangement to form benzyl sodium, which subsequently reacts with carbon dioxide to yield sodium phenylacetate .
Sodium phenylacetate is classified as a carboxylic acid derivative and falls under the category of organic salts. It is recognized for its medicinal properties and is often used in pharmaceutical formulations.
The synthesis of sodium phenylacetate can be achieved through multiple pathways:
Sodium phenylacetate participates in various chemical reactions:
Sodium phenylacetate operates primarily by enhancing the excretion of ammonia through the urea cycle. It acts as a nitrogen scavenger:
Clinical studies have shown that sodium phenylacetate effectively lowers serum ammonia levels in patients with urea cycle disorders when administered orally or intravenously .
Sodium phenylacetate has several scientific and medical applications:
Sodium phenylacetate exerts direct antiproliferative effects by inducing cell cycle arrest at the G0/G1 phase and promoting terminal differentiation in tumor cells. In HL-60 promyelocytic leukemia cells, treatment with pharmacologically achievable concentrations (2–10 mM) rapidly suppresses myc oncogene expression within 6 hours, followed by morphological and functional maturation into granulocyte-like cells within 72 hours [6]. This differentiation is accompanied by a >90% reduction in proliferation kinetics without cytotoxic effects. In prostate adenocarcinoma models, sodium phenylacetate (5 mM) reverses malignant phenotypes by restoring p21WAF1/CIP1 expression, leading to Rb protein hypophosphorylation and E2F transcription factor sequestration [6]. Consequently, cyclin-dependent kinase (CDK) activity is inhibited, blocking G1-S transition.
Table 1: In Vitro Effects of Sodium Phenylacetate on Cancer Cell Lines
Cell Line | Concentration | Key Effects | Molecular Changes |
---|---|---|---|
HL-60 (Leukemia) | 2–10 mM | Granulocyte differentiation; Growth arrest | ↓ myc oncogene; ↑ CD11b expression |
LNCaP (Prostate) | 5 mM | Phenotypic reversion; G1 arrest | ↑ p21; Hypophosphorylated Rb; ↓ E2F activity |
MDA-MB-231 (Breast) | 10 mM | Apoptosis induction; Reduced invasiveness | ↓ Bcl-2; ↑ Bax; Caspase-3 activation |
C3H 10T1/2 (Mesenchymal) | 5 mM | Adipocyte conversion; No neoplastic transformation | ↑ PPARγ; ↓ c-Myc |
Notably, sodium phenylacetate modulates apoptotic regulators, including downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax in breast cancer cells, culminating in caspase-3 activation [3]. Unlike conventional chemotherapeutics, these effects occur at non-cytotoxic concentrations, preserving normal cell viability.
Sodium phenylacetate synergizes with dextran-based biomaterials to disrupt the tumor mechanical microenvironment. In patient-derived explant cultures (PDECs) of breast cancer, low-compression matrices (modeled using 0.3% nanocellulose/dextran derivatives; stiffness ~12 Pa) amplify sodium phenylacetate’s antitumor effects [1]. Tumor cells cultured in soft matrices exhibit:
Table 2: Tumor Growth Parameters in Soft vs. Stiff Matrices with Sodium Phenylacetate
Parameter | Soft Matrix (0.3% NC) | Stiff Matrix (1.0% NC) | Change (%) |
---|---|---|---|
FGF2 Secretion | 450 pg/mg protein | 180 pg/mg protein | ↑ 150% |
M2 Macrophage Infiltration | 38% of TILs | 12% of TILs | ↑ 217% |
CD8+ T-cell Count | 15 cells/mm² | 42 cells/mm² | ↓ 64% |
Tumor Cell Viability | 78% | 92% | ↓ 15% |
The soft matrix mimics dextran’s physicochemical properties, enhancing sodium phenylacetate’s disruption of pro-survival signaling. This synergy reduces tumor cell viability by 15% compared to stiffer matrices [1].
In breast cancer PDECs, sodium phenylacetate reprograms tumor-stromal communication through paracrine factor dysregulation. Treatment induces a 3.1-fold upregulation of immunosuppressive cytokines (IL-10, TGF-β) while suppressing immune-activating IL-12 [1] [5]. This shift:
Mechanistically, sodium phenylacetate inhibits histone deacetylases (HDACs), particularly Class I (HDAC1–3), leading to hyperacetylation of histone H3 at the IL10 and TGFB promoters [5]. This epigenetic modulation creates an immunosuppressive niche validated in primary tumors: FGF2-rich regions (induced by sodium phenylacetate) correlate with 40% fewer tumor-infiltrating lymphocytes than FGF2-low areas [1].
Sodium phenylacetate disrupts growth factor autocrine loops essential for tumor self-renewal. Key mechanisms include:
FGF2 Pathway Inhibition
TGF-β1 Signaling Modulation
Table 3: Sodium Phenylacetate’s Effects on Growth Factor Autocrine Loops
Growth Factor | Target Pathway | Effect of Sodium Phenylacetate | Functional Outcome |
---|---|---|---|
FGF2 | FGFR1/PI3K/Akt | ↓ FGF2 synthesis; ↓ FGFR dimerization | Reduced tumor cell survival; ↓ Angiogenesis |
TGF-β1 | SMAD2/3; EMT markers | ↑ SMAD7; ↓ pSMAD2/3; ↑ E-cadherin; ↓ N-cadherin | Inhibited metastasis; Reversed EMT |
PDGF-BB | PDGFRβ/FGFR1 crosstalk | Disrupted receptor heterocomplexes | Impaired stromal activation |
These actions are amplified by sodium phenylacetate’s metabolite phenylacetylglutamine, which competitively binds growth factor receptors, further disrupting autocrine signaling [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: